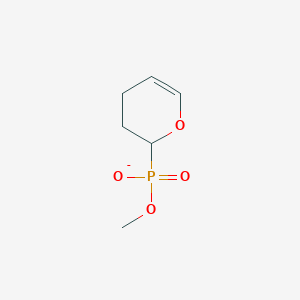
Methyl 3,4-dihydro-2H-pyran-2-ylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,4-dihydro-2H-pyran-2-ylphosphonate is a chemical compound that belongs to the class of organophosphonates It features a pyran ring, which is a six-membered oxygen-containing heterocycle, fused with a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-dihydro-2H-pyran-2-ylphosphonate typically involves the reaction of 3,4-dihydro-2H-pyran with a phosphonate reagent under specific conditions. One common method includes the use of a Grubbs’ catalyst to facilitate the olefin metathesis and double bond migration sequence . Additionally, molecular iodine can be used to catalyze the synthesis of substituted pyrans under mild, solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of hydrophobic ionic liquids as reaction media can enhance the efficiency and recyclability of the catalysts, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dihydro-2H-pyran-2-ylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can yield phosphonates with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and organometallic compounds are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted phosphonates and phosphonic acids, which can be further utilized in different applications.
Scientific Research Applications
Methyl 3,4-dihydro-2H-pyran-2-ylphosphonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biochemical pathways.
Industry: It is used in the production of agrochemicals, flame retardants, and plasticizers.
Mechanism of Action
The mechanism by which Methyl 3,4-dihydro-2H-pyran-2-ylphosphonate exerts its effects involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, making the compound useful in research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A precursor in the synthesis of Methyl 3,4-dihydro-2H-pyran-2-ylphosphonate.
2H-Pyrans: These compounds share the pyran ring structure and have similar reactivity and applications.
Phosphonates: A broad class of compounds containing the phosphonate group, used in various industrial and pharmaceutical applications.
Uniqueness
This compound is unique due to its combination of a pyran ring and a phosphonate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where both functionalities are required.
Properties
CAS No. |
62317-70-8 |
|---|---|
Molecular Formula |
C6H10O4P- |
Molecular Weight |
177.11 g/mol |
IUPAC Name |
3,4-dihydro-2H-pyran-2-yl(methoxy)phosphinate |
InChI |
InChI=1S/C6H11O4P/c1-9-11(7,8)6-4-2-3-5-10-6/h3,5-6H,2,4H2,1H3,(H,7,8)/p-1 |
InChI Key |
HIXONPHMKFHLOE-UHFFFAOYSA-M |
Canonical SMILES |
COP(=O)(C1CCC=CO1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















